molecular formula C5H12N2 B1177905 Hatu CAS No. 148839-10-1

Hatu

Cat. No.: B1177905
CAS No.: 148839-10-1
InChI Key:
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Description

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is a reagent widely used in peptide coupling chemistry. It is known for its efficiency in generating active esters from carboxylic acids, which are then used to form amide bonds. This compound is particularly valued for its stability, solubility in organic solvents, and ability to minimize racemization during synthesis .

Preparation Methods

HATU is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethyl chloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves mixing HOAt and TCFH in the presence of a base such as triethylamine or N,N-diisopropylethylamine. The resulting product can exist as either the uronium salt (O-form) or the less reactive iminium salt (N-form). Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

HATU primarily undergoes reactions related to amine acylation, facilitating the formation of amide bonds. The typical reaction mechanism involves two steps:

Common reagents used in these reactions include bases like triethylamine or N,N-diisopropylethylamine, and solvents such as dimethylformamide (DMF). The major products formed from these reactions are amides, which are crucial in peptide synthesis .

Mechanism of Action

The mechanism of action of HATU involves the activation of carboxylic acids to form OAt-active esters. The process begins with the deprotonation of the carboxylic acid by a base, forming a carboxylate anion. This anion then attacks the electron-deficient carbon atom of this compound, resulting in the formation of an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion rapidly attacks this intermediate, producing the OAt-active ester. Finally, the nucleophile (e.g., an amine) reacts with the OAt-active ester to form the desired amide bond .

Properties

CAS No.

148839-10-1

Molecular Formula

C5H12N2

Molecular Weight

0

Origin of Product

United States

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